molecular formula C8H7BrN2O B8092532 6-Bromo-5-methylbenzo[d]isoxazol-3-amine

6-Bromo-5-methylbenzo[d]isoxazol-3-amine

Cat. No.: B8092532
M. Wt: 227.06 g/mol
InChI Key: FELNKLCZNAMDOM-UHFFFAOYSA-N
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Description

Chemical Characteristics: 6-Bromo-5-methylbenzo[d]isoxazol-3-amine (CAS 2385483-19-0) is an aromatic heterocyclic compound with the molecular formula C 8 H 7 BrN 2 O and a molecular weight of 227.06 g/mol [ ]. This compound serves as a versatile and valuable chemical building block in medicinal chemistry and drug discovery research [ ]. Research Applications: This compound is primarily utilized as a key synthetic intermediate in the development of biologically active molecules [ ]. Its structure is a featured scaffold in the design of potent Bromodomain-containing protein 4 (BRD4) inhibitors , which are under investigation as potential anti-cancer agents, particularly for acute myeloid leukemia and prostate cancer [ ]. Furthermore, benzo[d]isoxazole derivatives are extensively studied for their activity in the central nervous system, demonstrating significant Monoamine Oxidase (MAO) inhibition properties, making them relevant for research into treatments for neurodegenerative and neuropsychiatric disorders such as Parkinson's disease [ ]. Handling and Safety: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses [ ]. Researchers should handle this material with appropriate precautions. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. Recommended storage is in a dark, sealed container under inert atmosphere at 2-8°C [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-methyl-1,2-benzoxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-4-2-5-7(3-6(4)9)12-11-8(5)10/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELNKLCZNAMDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)ON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromo 5 Methylbenzo D Isoxazol 3 Amine

Design and Synthesis of Precursor Molecules for the Benzo[d]isoxazole Ring System

Synthesis of 6-Bromo-2-hydroxy-5-methylbenzonitrile:

One of the most direct precursors is 6-bromo-2-hydroxy-5-methylbenzonitrile. The synthesis for the related compound, 5-bromo-2-hydroxybenzonitrile, can be achieved through several methods, including the direct bromination of o-cyanophenol. chemicalbook.com Adapting this approach, a plausible route to the required precursor begins with the commercially available 2-hydroxy-5-methylbenzonitrile. Bromination of this substrate would be expected to proceed regioselectively, directed by the activating hydroxyl group to the ortho position, which is vacant, yielding the desired 6-bromo-2-hydroxy-5-methylbenzonitrile.

Starting MaterialReagentProductNotes
2-Hydroxy-5-methylbenzonitrileN-Bromosuccinimide (NBS) or Br₂6-Bromo-2-hydroxy-5-methylbenzonitrileElectrophilic aromatic substitution directed by the -OH group.

Synthesis of 1-Bromo-4-methyl-2-nitrobenzene:

An alternative strategy involves building the isoxazole (B147169) ring from a nitro-aromatic precursor. A suitable starting material for this approach is 1-bromo-4-methyl-2-nitrobenzene. The synthesis of related bromo-nitrotoluenes often starts from readily available toluidine derivatives. For instance, the synthesis of 2-bromo-6-nitrotoluene (B1266184) can be accomplished from 2-methyl-3-nitrobenzenamine via a Sandmeyer reaction. sciencemadness.org A similar strategy could be employed starting from 3-methyl-4-bromoaniline, which upon nitration and subsequent Sandmeyer reaction to replace the amino group with a second nitro group, followed by selective reduction, could lead to the desired precursor. A more direct route involves the nitration of 4-bromotoluene, which would yield a mixture of isomers, including the desired 1-bromo-4-methyl-2-nitrobenzene.

Starting MaterialKey StepsProductReference (Analogous)
3-Methyl-4-bromoaniline1. Nitration 2. Diazotization 3. Sandmeyer Reaction1-Bromo-4-methyl-2-nitrobenzene sciencemadness.org, guidechem.com
4-BromotolueneNitration (e.g., HNO₃/H₂SO₄)1-Bromo-4-methyl-2-nitrobenzene ossila.com

Specific Synthetic Routes Towards 6-Bromo-5-methylbenzo[d]isoxazol-3-amine

With suitable precursors in hand, several distinct pathways can be employed to construct the final molecule. These routes differ in their key cyclization and amination steps.

The formation of the benzo[d]isoxazole ring is the cornerstone of the synthesis. The regioselectivity is crucial to ensure the correct arrangement of atoms in the heterocyclic ring relative to the substituents on the benzene (B151609) ring.

One prominent method involves the cyclization of an ortho-substituted precursor. For example, starting from 6-bromo-2-hydroxy-5-methylbenzonitrile, treatment with an electrophilic aminating agent like hydroxylamine-O-sulfonic acid or, more recently, O-(diphenylphosphoryl)hydroxylamine (DPPH), can lead directly to the 3-aminobenzisoxazole product. chemicalbook.com The mechanism involves the initial N-O bond formation via nucleophilic attack of the phenolate (B1203915) onto the electrophilic nitrogen source, followed by an intramolecular cyclization where the nitrogen attacks the nitrile carbon, leading to the formation of the isoxazole ring.

Another well-established route involves the intramolecular SNAr cyclization of an o-halobenzonitrile. A hypothetical, yet standard, precursor like 6-bromo-2-fluoro-5-methylbenzonitrile would react with a protected hydroxylamine (B1172632) (e.g., N-Boc-hydroxylamine) in the presence of a base. The hydroxylamine displaces the fluorine atom, and subsequent deprotection and base-mediated cyclization yield the 3-aminobenzisoxazole core. chemicalbook.com

A third approach utilizes reductive cyclization. Starting with a precursor like 1-bromo-4-methyl-2-nitrobenzene, reaction with a cyanide source could yield 6-bromo-5-methyl-2-nitrobenzonitrile. Subsequent reduction of the nitro group, for example with zinc in acetic acid or via catalytic hydrogenation, can lead to an intermediate hydroxylamine or amine which cyclizes onto the nitrile to form the benzisoxazole ring system. ossila.com

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. In the context of synthesizing this compound, the introduction of the 3-amino group is a critical FGI step.

As mentioned, one of the most efficient methods combines cyclization and amination in a single conceptual transformation starting from a 2-hydroxybenzonitrile (B42573) precursor. chemicalbook.com This avoids the need to first construct a 3-unsubstituted or 3-halo-benzisoxazole and then convert it to the amine.

However, if a 3-unsubstituted 6-bromo-5-methylbenzo[d]isoxazole were synthesized, it could potentially be converted to the 3-amino derivative. This would likely involve lithiation at the 3-position followed by reaction with an electrophilic aminating agent. Alternatively, converting a 3-halobenzisoxazole via nucleophilic substitution with ammonia (B1221849) or a protected amine equivalent is a possible, though often challenging, route. Another key FGI is the conversion of a nitro group in a precursor like 1-bromo-4-methyl-2-nitrobenzene into a group that can participate in cyclization, typically through reduction to a hydroxylamine. ossila.com

General Approaches for Benzo[d]isoxazole-3-amine Synthesis

The specific routes to this compound are based on broader, well-established methodologies for the synthesis of the 3-aminobenzisoxazole and isoxazole cores.

Hydroxylamine and its derivatives are key reagents in the synthesis of isoxazoles. The classical approach involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound to form the isoxazole ring. chemicalbook.com While this is more common for simple isoxazoles, the underlying principle of N-O heterocycle formation is central.

More relevant to the target structure is the reaction between a 2-hydroxybenzonitrile and an electrophilic hydroxylamine equivalent. A modern approach utilizes O-(diphenylphosphoryl)hydroxylamine (DPPH) as an electrophilic nitrogen source that reacts with the nucleophilic 2-hydroxybenzonitrile substrate under mild conditions. chemicalbook.com This method is advantageous as it avoids the harsher conditions or less direct routes required by other methods. Three-component reactions involving hydroxylamine hydrochloride, various aldehydes, and β-oxoesters have also been developed for the efficient one-pot synthesis of isoxazol-5(4H)-ones, showcasing the versatility of hydroxylamine in building the isoxazole core.,

Transition metal catalysis offers powerful tools for the synthesis and functionalization of heterocyclic compounds, including isoxazoles., While less common for the direct synthesis of the 3-aminobenzisoxazole core from simple precursors, these methods are invaluable for creating complex derivatives.

Palladium- or copper-catalyzed cross-coupling reactions can be used to construct the benzisoxazole skeleton. For example, intramolecular cyclization of appropriately substituted precursors can be facilitated by a metal catalyst. More frequently, transition metals are used to functionalize a pre-existing benzisoxazole ring. For instance, if one were to synthesize 3-amino-6-halobenzo[d]isoxazole, the halogen at the 6-position could be used in Suzuki, Heck, or Sonogashira coupling reactions to introduce a variety of substituents.

Furthermore, transition-metal-catalyzed reactions involving the cleavage and reformation of bonds within the isoxazole ring itself have been developed, demonstrating the role of isoxazoles as versatile synthetic intermediates for constructing other N-heterocycles. sciencemadness.org

Metal-Free Synthetic Innovations in Fused Isoxazole Formation

The synthesis of isoxazole-containing scaffolds, including benzo[d]isoxazoles, has traditionally involved metal catalysts. rsc.org However, concerns regarding cost, toxicity, and the difficulty of removing residual metal from the final products have driven the development of metal-free synthetic alternatives. rsc.org These innovative approaches often provide more environmentally benign and cost-effective pathways to fused isoxazole systems.

A prominent metal-free strategy for forming the isoxazole ring is the 1,3-dipolar cycloaddition reaction, which typically involves the reaction of a nitrile oxide with a dipolarophile like an alkyne. nih.gov Innovations in this area focus on novel ways to generate the nitrile oxide intermediate in situ under mild, metal-free conditions.

One such advancement involves the use of (diacetoxyiodo)benzene (B116549) (PIDA), an inexpensive and low-toxicity hypervalent iodine reagent, to facilitate intramolecular nitrile oxide cycloaddition (INOC) reactions from aldoxime precursors. researchgate.net This method allows for the efficient, one-pot synthesis of fused isoxazole systems under mild conditions and with short reaction times. researchgate.net Another approach utilizes tert-butyl nitrite (B80452) (TBN) as both a radical initiator and a source of the N–O fragment for the construction of the isoxazole ring. This has been successfully applied to the synthesis of isoxazole-fused quinazoline (B50416) alkaloids from methyl azaarenes in a one-pot process, demonstrating a powerful metal-free method for creating C–N, C–C, and C–O bonds. nih.gov

Cascade reactions catalyzed by organic molecules are also a hallmark of metal-free innovation. For instance, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst can facilitate the one-pot reaction between aromatic aldehydes and ethyl nitroacetate (B1208598) in water, yielding polysubstituted isoxazoles under ultrasonication. nih.gov These methods highlight a strategic shift towards more sustainable and efficient synthetic protocols in heterocyclic chemistry. rsc.org

Table 1: Overview of Selected Metal-Free Synthetic Methods for Fused Isoxazoles

Method Key Reagents Reaction Type Advantages Reference
Intramolecular Nitrile Oxide Cycloaddition (INOC) (Diacetoxyiodo)benzene (PIDA) Cycloaddition Mild conditions, short reaction times, cost-effective. researchgate.net
Nitration/Annulation Sequence tert-Butyl Nitrite (TBN) Radical-mediated cyclization One-pot process, forms multiple bonds, broad substrate scope. nih.gov

Multi-Component Reaction Strategies for Benzo[d]isoxazole Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for constructing complex heterocyclic scaffolds. nih.govnih.gov Isocyanide-based MCRs (I-MCRs), such as the Ugi and Passerini reactions, are particularly powerful tools in this regard due to their operational simplicity and atom economy. nih.govbeilstein-journals.org

For the synthesis of benzo[d]isoxazole scaffolds, a hypothetical MCR strategy could involve a sequential Ugi reaction followed by an intramolecular cyclization. For example, a study by Irini Akritopoulou-Zanze and colleagues demonstrated the synthesis of fused isoxazoles through a sequential Ugi/intramolecular nitrile oxide cycloaddition (INOC) pathway. mdpi.com This approach leverages the efficiency of the MCR to rapidly assemble a complex intermediate, which then undergoes a programmed cyclization to furnish the desired fused heterocyclic core. mdpi.com

Applying this concept to a benzo[d]isoxazole target, one could envision a four-component Ugi reaction involving an ortho-hydroxy-substituted benzaldehyde, an amine, an isocyanide, and a carboxylic acid bearing a group that can be converted into a nitrile oxide. The resulting Ugi product would contain all the necessary functionalities in proximity to undergo a subsequent intramolecular cyclization, forming the benzo[d]isoxazole ring system. The inherent variability of MCRs allows for the rapid generation of diverse compound libraries by simply changing one or more of the initial components. nih.gov

Table 2: Conceptual Multi-Component Reaction Pathway for a Benzo[d]isoxazole Scaffold

Step Reaction Type Reactants Intermediate/Product Purpose
1 Ugi 4-Component Reaction (U-4CR) Substituted Benzaldehyde, Amine, Isocyanide, Carboxylic Acid Ugi Product Rapid assembly of a linear precursor with high structural diversity.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The key steps requiring optimization would be the formation of an oxime and its subsequent cyclization.

Oximation: The reaction of the starting aldehyde with hydroxylamine hydrochloride to form the corresponding oxime is the first step. Optimization parameters include:

Solvent: Alcohols like ethanol (B145695) are common, but exploring other solvent systems could improve solubility and reaction rates.

Base: A base is typically added to free the hydroxylamine. The choice and stoichiometry of the base (e.g., sodium acetate, pyridine) can influence reaction time and prevent side reactions.

Temperature and Time: While often performed at reflux, optimizing the temperature and reaction time can minimize degradation and improve yield.

Cyclization: The conversion of the oxime to the benzo[d]isoxazole ring is the crucial ring-forming step.

Dehydrating/Cyclizing Agent: Strong acids like sulfuric acid or polyphosphoric acid are often used. The choice and concentration of the acid are critical; insufficient acid may lead to incomplete reaction, while excessive acid can cause charring or side reactions.

Temperature: This step is often conducted at elevated temperatures. Precise temperature control is vital to drive the reaction to completion while avoiding decomposition of the product.

Work-up and Purification: Optimization of the neutralization and extraction procedure is necessary to maximize the recovery of the crude product. Subsequent purification by recrystallization or chromatography requires careful selection of solvent systems to achieve high purity.

Modern approaches to optimization might also include the use of microwave-assisted synthesis to dramatically reduce reaction times and potentially improve yields for both the oximation and cyclization steps. rsc.org

Table 3: Key Parameters for Optimization in the Synthesis of this compound

Parameter Oximation Step Cyclization Step Rationale for Optimization
Reagents Hydroxylamine salt, Base Dehydrating Agent (e.g., H₂SO₄) Choice and stoichiometry affect reaction efficiency and side products.
Solvent Ethanol, Methanol, etc. None or high-boiling solvent Influences reactant solubility, reaction rate, and temperature control.
Temperature Room Temp. to Reflux Elevated (e.g., 80-120 °C) Balances reaction rate against thermal stability of reactants and products.
Reaction Time 1-6 hours 1-4 hours Minimizes incomplete reactions and the formation of degradation byproducts.

| Energy Source | Conventional Heating, Microwave | Conventional Heating, Microwave | Microwave irradiation can significantly shorten reaction times. rsc.org |

Table of Mentioned Compounds

Compound Name
This compound
(diacetoxyiodo)benzene (PIDA)
tert-butyl nitrite (TBN)
1,4-diazabicyclo[2.2.2]octane (DABCO)
Ethyl nitroacetate
2-hydroxy-4-methyl-5-bromobenzaldehyde
Hydroxylamine hydrochloride
Sodium acetate
Pyridine
Sulfuric acid

Chemical Reactivity and Derivatization of 6 Bromo 5 Methylbenzo D Isoxazol 3 Amine

Reactivity Profile of the Aminobenzisoxazole Moiety (Position 3)

The 3-amino group of the benzisoxazole ring is a key functional handle, behaving as a typical aromatic amine in many respects. Its nucleophilic character allows for a variety of derivatization reactions, primarily at the nitrogen atom.

Nucleophilic Acylation and Sulfonylation Reactions

The primary amine at position 3 readily undergoes nucleophilic acylation and sulfonylation when treated with appropriate electrophiles such as acyl chlorides, anhydrides, or sulfonyl chlorides. These reactions typically proceed in the presence of a base to neutralize the acidic byproduct.

For instance, the acylation of a similar compound, 2-amino-6-bromobenzothiazole (B93375), has been reported to proceed efficiently. nih.gov This suggests that 6-Bromo-5-methylbenzo[d]isoxazol-3-amine would react similarly with acylating agents to form the corresponding amides. The general transformation involves the attack of the nucleophilic amine on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group.

Sulfonylation follows a similar mechanistic pathway, with the amine attacking the electrophilic sulfur atom of a sulfonyl chloride. This results in the formation of a stable sulfonamide linkage. The synthesis of sulfonamides from various primary amines and aryl sulfonyl chlorides is a well-established and robust reaction. wikipedia.org

Table 1: Representative Acylation and Sulfonylation Reactions

ReagentProduct TypeGeneral Conditions
Acyl Chloride (R-COCl)AmideAprotic solvent (e.g., DCM, THF), Base (e.g., Triethylamine, Pyridine)
Carboxylic Anhydride ((RCO)₂O)AmideAprotic solvent, optional catalyst (e.g., DMAP)
Sulfonyl Chloride (R-SO₂Cl)SulfonamideAprotic solvent, Base (e.g., Triethylamine, Pyridine)

Condensation Reactions and Imine Formation

The 3-amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. The formation of the imine is often reversible and may require the removal of water to drive the reaction to completion.

Transformations Involving the Exocyclic Amine Group

Beyond simple acylation and condensation, the exocyclic amine can be a starting point for more complex transformations. For example, diazotization of the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would yield a diazonium salt. While potentially unstable, this intermediate could be used in Sandmeyer-type reactions to introduce a variety of other functional groups at the 3-position.

Reactions at the Bromine Substituent (Position 6)

The bromine atom at the 6-position of the benzisoxazole ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through organometallic chemistry.

Halogen-Metal Exchange Processes

The carbon-bromine bond can be converted into a carbon-metal bond through halogen-metal exchange. This is typically achieved by treating the bromo-substituted compound with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium), at low temperatures. This process generates a highly reactive aryllithium species. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the 6-position. A similar strategy has been employed in the synthesis of complex quinolinone derivatives, where a bromo-quinoline is treated with n-butyllithium at -78°C to facilitate subsequent reactions. google.com

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Functionalization

The bromine atom at position 6 is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds and have been extensively developed.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base to form a biaryl linkage. The Suzuki coupling of 2-amino-6-bromobenzothiazole with various aryl boronic acids has been shown to proceed in good yields, demonstrating the feasibility of this transformation on a similar heterocyclic scaffold. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new, substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for the vinylation of aromatic rings. The chemoselective Heck coupling of 3,6-dibromo-1H-indazole highlights the potential for regioselective reactions on substrates with multiple bromine atoms. beilstein-journals.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an aryl-alkyne. wikipedia.orgorganic-chemistry.org This method is highly effective for the introduction of alkynyl moieties.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This provides a direct route to N-aryl derivatives at the 6-position. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction. youtube.com

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at Position 6

Reaction NameCoupling PartnerProduct TypeTypical Catalyst System
Suzuki-MiyauraBoronic Acid/EsterBiarylPd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, Base (e.g., K₂CO₃, Cs₂CO₃)
HeckAlkeneSubstituted AlkenePd(OAc)₂, Phosphine ligand, Base (e.g., Et₃N)
SonogashiraTerminal AlkyneAryl-AlkynePd catalyst, Cu(I) co-catalyst, Amine base
Buchwald-HartwigAmineN-Aryl AminePd catalyst, Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu)

Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The bromine atom at the 6-position of the benzisoxazole ring is a potential site for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile displaces the bromide leaving group. The feasibility of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. Generally, the presence of electron-withdrawing groups positioned ortho or para to the leaving group activates the ring towards nucleophilic attack.

In the case of this compound, the fused isoxazole (B147169) ring itself acts as an electron-withdrawing group, which should facilitate nucleophilic substitution. However, the amino group at position 3 and the methyl group at position 5 are electron-donating, which may counteract this effect to some extent.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds and could be employed to replace the bromine atom with various amino groups. nih.govnih.govresearchgate.net These reactions typically utilize a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling of an aryl halide with an amine. While specific examples for this compound are not prevalent in the literature, the general applicability of this methodology to other bromo-substituted heterocyclic compounds suggests its potential utility. nih.govnih.gov

It is important to note that harsh reaction conditions for nucleophilic substitution can sometimes lead to competing side reactions, such as dehalogenation or ring-opening of the isoxazole moiety.

Reaction Type Reagents and Conditions Potential Products Notes
Palladium-Catalyzed AminationAmine, Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Toluene, 100°C6-Amino-substituted-5-methylbenzo[d]isoxazol-3-amine derivativesA versatile method for C-N bond formation on aryl halides. nih.govnih.gov

Transformations at the Methyl Group (Position 5)

The methyl group at the 5-position is a benzylic position, making it susceptible to a variety of chemical transformations, including functionalization, oxidation, and reduction.

The benzylic C-H bonds of the methyl group are weaker than typical alkyl C-H bonds, allowing for selective radical halogenation. N-Bromosuccinimide (NBS), often in the presence of a radical initiator such as AIBN or light, is a common reagent for benzylic bromination. This reaction would introduce a bromine atom onto the methyl group, yielding a 5-(bromomethyl) derivative. This brominated intermediate is a versatile precursor for further side-chain modifications through nucleophilic substitution reactions. For example, it can be reacted with various nucleophiles like amines, thiols, or cyanides to introduce a wide range of functional groups.

Reaction Type Reagents and Conditions Potential Intermediate Potential Final Products
Benzylic BrominationN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), CCl₄, heat6-Bromo-5-(bromomethyl)benzo[d]isoxazol-3-amine-
Nucleophilic SubstitutionNucleophile (e.g., R₂NH, RSH, NaCN)-6-Bromo-5-((dialkylamino)methyl)benzo[d]isoxazol-3-amine, 6-Bromo-5-((alkylthio)methyl)benzo[d]isoxazol-3-amine, 2-(6-Bromo-3-amino-benzo[d]isoxazol-5-yl)acetonitrile

The benzylic methyl group can be oxidized to various higher oxidation states, such as an aldehyde, a carboxylic acid, or a ketone, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can typically oxidize the methyl group to a carboxylic acid. google.com Milder or more selective oxidizing agents would be required to stop the oxidation at the aldehyde stage.

Conversely, while the methyl group itself cannot be reduced further, if it were functionalized to an aldehyde or ketone, these could be reduced to an alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reaction Type Reagents and Conditions Potential Products
Oxidation to Carboxylic AcidKMnO₄, base, heat; then H₃O⁺3-Amino-6-bromobenzo[d]isoxazole-5-carboxylic acid
Oxidation to AldehydeMilder oxidizing agents (e.g., MnO₂)3-Amino-6-bromobenzo[d]isoxazole-5-carbaldehyde
Reduction of Carbonyl (if formed)NaBH₄, MeOH or LiAlH₄, THF; then H₂O6-Bromo-5-(hydroxymethyl)benzo[d]isoxazol-3-amine

Comprehensive Reactivity of the Fused Benzo[d]isoxazole Ring System

The fused ring system exhibits a rich and complex reactivity, with both the benzene and isoxazole moieties participating in various transformations.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. The directing effects of the existing substituents on the benzene ring of this compound will determine the position of incoming electrophiles. The 3-amino group is a powerful activating and ortho-, para-directing group. The 5-methyl group is also an activating and ortho-, para-directing group. The 6-bromo group is a deactivating but ortho-, para-directing group. The fused isoxazole ring is generally considered to be electron-withdrawing and thus deactivating.

Considering the combined effects, the most likely positions for electrophilic attack would be the 4- and 7-positions. The 4-position is ortho to the strongly activating amino group, while the 7-position is ortho to the bromo group and para to the amino group. The steric hindrance from the adjacent methyl group might influence the regioselectivity between these two positions. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄). researchgate.net

Reaction Type Reagents and Conditions Potential Products
NitrationHNO₃, H₂SO₄6-Bromo-5-methyl-4-nitrobenzo[d]isoxazol-3-amine and/or 6-Bromo-5-methyl-7-nitrobenzo[d]isoxazol-3-amine
SulfonationFuming H₂SO₄3-Amino-6-bromo-5-methylbenzo[d]isoxazole-4-sulfonic acid and/or 3-Amino-6-bromo-5-methylbenzo[d]isoxazole-7-sulfonic acid

The isoxazole ring is susceptible to both ring-opening and rearrangement reactions under various conditions.

Ring-Opening Reactions:

The N-O bond of the isoxazole ring is relatively weak and can be cleaved under reductive or basic conditions. Reductive cleavage, for instance with molybdenum hexacarbonyl and water, can lead to the formation of β-aminoenones. Base-catalyzed ring-opening of 3-unsubstituted isoxazoles is also a known transformation, proceeding through the abstraction of a proton at the 3-position. beilstein-journals.orgrsc.org For 3-aminobenzisoxazoles, the reaction pathway might be influenced by the amino substituent.

Rearrangement Reactions:

A notable rearrangement of the isoxazole ring system is the Boulton-Katritzky rearrangement. beilstein-journals.org This thermal or base-catalyzed reaction typically involves the rearrangement of a 3-substituted isoxazole bearing a side chain with a Z-oriented double bond at the α,β-position relative to the ring. For 3-aminobenzisoxazoles, if the amino group is appropriately derivatized to introduce the necessary structural features, this rearrangement could lead to the formation of other heterocyclic systems. For example, a base-promoted Boulton-Katritzky rearrangement has been observed in isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. beilstein-journals.org

Reaction Type General Conditions Potential Outcome
Reductive Ring-OpeningReducing agents (e.g., Mo(CO)₆, H₂O)Cleavage of the N-O bond to form acyclic products.
Base-Catalyzed Ring-OpeningStrong base (e.g., NaOH, KOH)Formation of cyano-phenolate derivatives. rsc.org
Boulton-Katritzky RearrangementHeat or BaseRearrangement to other five-membered heterocyclic systems. beilstein-journals.org

Transannulation Reactions and Formation of Novel Heterocyclic Systems (e.g., Pyrimidine (B1678525) Derivatives)

The transformation of the benzo[d]isoxazole core into other heterocyclic systems, a process known as transannulation, represents a sophisticated strategy in synthetic organic chemistry for the generation of novel molecular architectures. In the case of this compound, recent research has demonstrated its potential to undergo such reactions, leading to the formation of highly substituted pyrimidine derivatives.

A notable advancement in this area is the development of an iodine-DMSO-mediated multicomponent cascade annulation reaction. figshare.comacs.orgresearchgate.net This metal-free approach utilizes benzo[d]isoxazol-3-amines, including the 6-bromo substituted variant, as key substrates for the synthesis of 2,4,5-substituted pyrimidines. acs.org The reaction proceeds as a [3+1+2] cascade annulation, involving the benzo[d]isoxazol-3-amine, an aryl methyl ketone, and an enaminone. acs.org This process is characterized by the cleavage of the N-O bond within the isoxazole ring and the subsequent formation of two new C-N bonds and one C-C bond in a single operation. acs.org

The significance of this methodology lies in its ability to construct complex pyrimidine structures from readily available starting materials under mild conditions, avoiding the need for transition metal catalysts. acs.org Research has confirmed that benzo[d]isoxazol-3-amines bearing either electron-donating groups (such as methyl and methoxy) or electron-withdrawing groups (like bromo) at the 6-position are suitable substrates for this transformation, reacting smoothly to yield the desired pyrimidine products in moderate to good yields. acs.org

The resulting pyrimidine derivatives are of particular interest due to the presence of a free phenolic hydroxyl group, which allows for further functionalization and modification. acs.orgresearchgate.net This feature enhances the synthetic utility of the transannulation reaction, opening avenues for the creation of diverse molecular libraries based on the pyrimidine scaffold.

Below is a table summarizing the key aspects of this transannulation reaction based on the available research findings.

FeatureDescription
Reaction Type I₂-DMSO-Mediated Multicomponent [3+1+2] Cascade Annulation
Starting Materials This compound, Aryl methyl ketones, Enaminones
Key Transformation Transannulation of the benzo[d]isoxazole ring to a pyrimidine ring
Bond Formations Two C-N bonds, one C-C bond
Catalyst Metal-free (I₂-DMSO)
Reaction Conditions Mild
Substrate Scope Tolerates electron-donating and electron-withdrawing substituents on the benzo[d]isoxazol-3-amine ring
Product Features 2,4,5-substituted pyrimidines with a free phenolic hydroxyl group

This innovative approach to pyrimidine synthesis from a benzo[d]isoxazole precursor highlights the versatility of this compound as a building block in the construction of complex heterocyclic systems.

Strategic Design and Development of Advanced Benzo D Isoxazole Architectures

Rational Design Principles for Novel 6-Bromo-5-methylbenzo[d]isoxazol-3-amine Derivatives

The rational design of novel derivatives of this compound is a process guided by the objective of creating molecules with specific, predetermined functions. This often involves a deep understanding of structure-activity relationships (SAR), where modifications to the core structure are systematically made to enhance desired properties. For benzo[d]isoxazole derivatives, design principles are often centered on their potential as bioactive agents. nih.gov

Key to the design of new derivatives is the strategic manipulation of the three primary components of the this compound structure: the benzo[d]isoxazole core, the amine group at the 3-position, and the substituents on the benzene (B151609) ring (a bromine atom at the 6-position and a methyl group at the 5-position). The amine group serves as a crucial handle for synthetic elaboration, allowing for the introduction of a wide array of functional groups through reactions such as acylation, alkylation, and sulfonylation. These modifications can profoundly influence the molecule's steric and electronic properties, which in turn dictate its interactions with biological targets or its behavior in chemical systems.

The design process often begins with a lead compound, and in this case, this compound can be considered a foundational lead. The bromine atom is a particularly interesting feature in rational design. Its size and moderate electronegativity can lead to specific halogen bonding interactions, which are increasingly recognized as important in molecular recognition. The methyl group, while seemingly simple, can influence the local electronic environment and provide a steric marker. The development of potent and selective inhibitors of biological targets, for instance, often relies on the precise positioning of such groups to achieve optimal binding. nih.gov

Influence of Substituent Effects on Molecular Topology and Chemical Behavior

The 3-amino group is a strong electron-donating group, which increases the electron density of the isoxazole (B147169) ring and the fused benzene ring. This activation makes the aromatic system more susceptible to electrophilic attack, although the primary site of reaction for this group is typically its nucleophilic nitrogen atom.

The bromine atom at the 6-position is an electron-withdrawing group via induction but can act as a weak electron-donating group through resonance. Its presence deactivates the benzene ring towards electrophilic substitution compared to an unsubstituted ring. However, its most significant contribution is often as a leaving group in nucleophilic aromatic substitution reactions or as a handle for transition metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net The methyl group at the 5-position is a weak electron-donating group through hyperconjugation and induction, which can subtly modulate the electronic properties of the benzene ring.

These substituent effects collectively determine the molecule's dipole moment, polarity, and ultimately its solubility and crystal packing. The interplay of these electronic influences dictates the regioselectivity of further chemical transformations. For instance, in reactions involving the benzene ring, the directing effects of the existing substituents will determine the position of any new incoming group.

SubstituentPositionElectronic EffectInfluence on Reactivity
Amine3Strong electron-donatingActivates the ring system, primary site for nucleophilic reactions
Bromine6Inductive electron-withdrawing, weak resonance donatingDeactivates the benzene ring, enables cross-coupling reactions
Methyl5Weak electron-donatingModulates electronic properties, provides steric bulk

Computational Chemistry Approaches in Predicting Reactivity and Conformation

Computational chemistry provides invaluable tools for understanding and predicting the behavior of molecules like this compound at an atomic level. These methods allow for the exploration of molecular properties and reaction mechanisms without the need for extensive laboratory experimentation.

Molecular Docking and Interaction Analysis for Design of Chemical Probes (purely computational perspective)

From a purely computational standpoint, molecular docking can be employed to hypothesize the binding of this compound and its derivatives to the active sites of proteins or other biological macromolecules. This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov

In a typical molecular docking workflow, a three-dimensional model of the target protein is used as a receptor. The structure of the ligand, in this case, a derivative of this compound, is then placed into the binding site of the receptor in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable interactions.

The analysis of these docked poses can reveal key molecular interactions. For instance, the amine group could act as a hydrogen bond donor, while the oxygen and nitrogen atoms of the isoxazole ring could act as hydrogen bond acceptors. The bromine atom could participate in halogen bonding, a specific type of non-covalent interaction that can contribute significantly to binding affinity. The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket. These computational insights can guide the design of new derivatives with improved binding characteristics. mdpi.com

Electronic Structure Calculations for Reaction Pathway Analysis and Mechanistic Insights

Electronic structure calculations, such as those based on Density Functional Theory (DFT), can provide a detailed understanding of the electronic properties and reactivity of this compound. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the HOMO and LUMO), and the electrostatic potential.

These quantum chemical methods are particularly useful for analyzing reaction pathways and elucidating reaction mechanisms. nih.gov For example, by calculating the energies of reactants, transition states, and products, it is possible to predict the activation energy and thermodynamics of a potential reaction. This can help in understanding why a particular reaction is favored over another and can guide the selection of appropriate reaction conditions.

For this compound, electronic structure calculations could be used to:

Predict the most likely sites for electrophilic or nucleophilic attack.

Analyze the stability of potential intermediates in a reaction.

Investigate the mechanism of ring-opening or rearrangement reactions of the isoxazole core. researchgate.net

Understand the influence of the bromo and methyl substituents on the electronic structure and reactivity. mdpi.com

Computational MethodApplicationPredicted Properties
Molecular DockingBinding to macromoleculesBinding affinity, orientation, key interactions (hydrogen bonds, halogen bonds, etc.)
Density Functional Theory (DFT)Electronic structure and reactivityElectron density, HOMO/LUMO energies, reaction pathways, transition states

The Role of this compound as a Versatile Synthetic Building Block in Complex Chemical Systems

The chemical structure of this compound makes it a highly versatile building block for the synthesis of more complex molecules. The presence of multiple reactive sites allows for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds. researchgate.net

The 3-amino group is a primary point of diversification. It can readily undergo acylation with acid chlorides or anhydrides, alkylation with alkyl halides, and can be converted into other functional groups such as amides, sulfonamides, or ureas. These reactions are fundamental in building larger molecular frameworks. researchgate.net For instance, the reaction with various activated enol ethers can lead to the formation of isoxazolopyrimidinones.

The bromine atom at the 6-position is another key feature for synthetic utility. It is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. mdpi.comnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position. This capability is crucial for the synthesis of complex, polycyclic systems.

Furthermore, the isoxazole ring itself can participate in various chemical transformations. Under certain conditions, the N-O bond of the isoxazole can be cleaved, leading to ring-opening and subsequent rearrangement to form other heterocyclic systems. rsc.org This reactivity further expands the synthetic potential of this compound as a precursor to a wide array of chemical structures. The combination of a reactive amine, a versatile bromine, and a reactive heterocyclic core makes this compound a valuable starting material in synthetic chemistry. nih.govmdpi.com

Advanced Analytical and Spectroscopic Characterization Methodologies for 6 Bromo 5 Methylbenzo D Isoxazol 3 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures in solution. For 6-Bromo-5-methylbenzo[d]isoxazol-3-amine, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals.

In a typical ¹H NMR spectrum, the chemical shifts (δ) of the protons are influenced by their local electronic environment. The aromatic protons on the benzisoxazole ring would appear as distinct signals, with their multiplicity (singlet, doublet, etc.) and coupling constants (J) providing information about adjacent protons. The methyl group protons would typically appear as a singlet in the upfield region, while the amine (-NH₂) protons would present as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts would differentiate the quaternary carbons from the protonated carbons. For instance, the carbon atom attached to the bromine (C-6) would be influenced by the halogen's electronegativity and heavy atom effect.

While specific, experimentally-derived NMR data for this compound is not widely published in peer-reviewed literature, expected chemical shifts can be predicted based on known substituent effects on the benzo[d]isoxazole scaffold.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes and would require experimental verification.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H4~7.5 - 7.7 (s)-
H7~7.3 - 7.5 (s)-
-CH₃~2.3 - 2.5 (s)~15 - 20
-NH₂~5.0 - 6.0 (br s)-
C3-~160 - 165
C3a-~115 - 120
C4-~120 - 125
C5-~130 - 135
C6-~110 - 115
C7-~118 - 122
C7a-~150 - 155
-CH₃-~15 - 20

Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations, which are crucial for assigning quaternary carbons and piecing together the molecular fragments.

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For this compound (C₈H₇BrN₂O), the expected monoisotopic mass is approximately 225.9796 Da. The presence of a bromine atom would be readily identifiable from the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance, resulting in two major peaks (M and M+2) of almost equal intensity.

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are used to study the fragmentation pathways of the molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated that is characteristic of the molecule's structure. Predicted mass-to-charge ratios (m/z) for potential adducts of the closely related isomer, 6-bromo-1,2-benzoxazol-3-amine, have been calculated and provide insight into the expected values for the target compound. uni.lu

Table 2: Predicted m/z Values for Adducts of 6-bromo-1,2-benzoxazol-3-amine (Data adapted from PubChemLite for a positional isomer; experimental verification for the target compound is required) uni.lu

Adduct TypePredicted m/z
[M+H]⁺212.96581
[M+Na]⁺234.94775
[M-H]⁻210.95125
[M+K]⁺250.92169

Expected fragmentation pathways for this compound would likely involve the cleavage of the isoxazole (B147169) ring, loss of the amino group, or elimination of the bromine atom, providing valuable structural confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would exhibit characteristic absorption bands.

Table 3: Expected IR Absorption Bands for this compound (Note: These are typical frequency ranges and require experimental verification.)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Stretch3300 - 3500 (two bands)
Aromatic C-HC-H Stretch3000 - 3100
Methyl (-CH₃)C-H Stretch2850 - 2960
Aromatic C=CC=C Stretch1450 - 1600
Isoxazole Ring (C=N, C-O)Ring Stretch1500 - 1650, 1000 - 1300
C-BrC-Br Stretch500 - 600

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the benzo[d]isoxazole ring, absorb UV or visible light to promote electrons to higher energy orbitals. The spectrum would show one or more absorption maxima (λ_max). The position and intensity of these bands are characteristic of the chromophore and can be influenced by substitution and the solvent used. For substituted benzisoxazoles, π → π* and n → π* transitions are expected, typically resulting in strong absorptions in the UV region.

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

While a crystal structure for this compound is not currently available in public databases, the analysis of related structures provides a template for what could be expected. For example, the crystal structure of 6-Bromo-1,3-benzothiazol-2-amine, another brominated heterocyclic amine, reveals detailed information about its molecular geometry and intermolecular interactions, such as hydrogen bonding and π–π stacking, which stabilize the crystal lattice. nih.gov A similar analysis for the target compound would confirm the planarity of the benzisoxazole ring system and determine the conformation of the exocyclic amine group.

Table 4: Example Crystallographic Data from a Related Structure (6-Bromo-1,3-benzothiazol-2-amine) (Data from a different but related molecule to illustrate the type of information obtained) nih.gov

ParameterValue
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)8.6268 (7)
b (Å)22.487 (2)
c (Å)4.0585 (3)
V (ų)787.30 (11)
Z4

Obtaining single crystals of this compound suitable for X-ray diffraction would be a critical step for its complete solid-state characterization.

High-Performance Chromatographic Methods for Purity Assessment, Isomer Separation, and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound, separating it from isomers and impurities, and monitoring the progress of a chemical reaction. A patent describing the synthesis of related compounds provides a specific reverse-phase HPLC method that can be applied to this compound. google.comgoogleapis.com

This method allows for the separation of the compound from starting materials, by-products, and other impurities. The retention time (rt) is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, which is used to calculate purity (typically expressed as a percentage). The use of a diode-array detector (DAD) or a mass spectrometer (LC-MS) as the detector can provide additional spectral information to confirm the identity of the peak.

Table 5: HPLC Method Parameters for Analysis (Based on methods reported for related compounds) google.comgoogleapis.com

ParameterCondition
ColumnLuna C8(2) 5 µm, 50 x 4.6 mm, 100 Å
Column Temperature30 °C
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient0-95% B over 10 minutes
DetectionUV at 214 nm or 254 nm

This method is effective for routine purity checks and for monitoring the conversion of starting materials like 4-Bromo-2-fluoro-5-methylbenzonitrile during the synthesis of the target compound. google.com Furthermore, specialized chromatographic methods, such as those employing chiral stationary phases, could be developed to separate potential enantiomers if the compound or its derivatives possess a stereocenter.

Future Perspectives in 6 Bromo 5 Methylbenzo D Isoxazol 3 Amine Research

Emerging Trends in the Synthesis and Advanced Functionalization of Benzo[d]isoxazoles

The future synthesis of 6-Bromo-5-methylbenzo[d]isoxazol-3-amine and related compounds will likely move beyond traditional methods towards more efficient and versatile strategies. A key emerging trend is the direct functionalization of the isoxazole (B147169) and benzisoxazole rings through C–H activation. nih.govresearchgate.net This approach allows for the introduction of new functional groups onto the core structure without the need for pre-functionalized starting materials, making the process more atom-economical and efficient. For instance, palladium-catalyzed C–H activation and [4+1] annulation reactions have been developed to construct the benzo[d]isoxazole core, a method that could be adapted for analogs of this compound. researchgate.net

Another significant trend is the development of intramolecular cycloaddition reactions to form fused heterocyclic systems. mdpi.commdpi.com The intramolecular nitrile oxide cycloaddition (INOC) is a powerful tool for creating complex polycyclic structures containing an isoxazole ring. mdpi.com This could be applied to generate novel derivatives of this compound with unique three-dimensional architectures.

Advanced functionalization techniques, such as transition metal-catalyzed cross-coupling reactions, will continue to be vital. nih.gov These methods allow for the precise and regioselective introduction of substituents, which is crucial for studying structure-activity relationships (SAR) in drug discovery. The development of more robust and substrate-tolerant catalytic systems will facilitate the synthesis of a wider diversity of benzo[d]isoxazole derivatives. rsc.org

Exploration of Novel Reaction Pathways and Catalytic Systems for Enhanced Chemical Transformations

The quest for more efficient and selective chemical transformations is driving the exploration of new reaction pathways and catalytic systems. For the synthesis of the isoxazole core, a key component of benzo[d]isoxazoles, [3+2] cycloaddition reactions are a cornerstone. rsc.orgeresearchco.com Future research will likely focus on developing novel catalysts for these reactions that offer better regioselectivity and milder reaction conditions. Copper(I) and Ruthenium(II) have been common catalysts, but concerns about cost and toxicity are pushing researchers towards more abundant and benign metals or even metal-free conditions. rsc.org

Hypervalent iodine compounds are emerging as efficient, low-toxic reagents for oxidative cycloadditions to form isoxazole and isoxazoline (B3343090) rings. mdpi.com Catalytic systems using hypervalent iodine species have been shown to facilitate the intramolecular cycloaddition of aldoximes to produce fused isoxazoles in high yields. mdpi.com This represents a promising avenue for the synthesis of complex benzo[d]isoxazole derivatives.

Furthermore, palladium-catalyzed multicomponent reactions are gaining traction. For example, a four-component coupling of a terminal alkyne, hydroxylamine (B1172632), carbon monoxide, and an aryl iodide can produce isoxazole derivatives, showcasing the power of multicomponent strategies to build molecular complexity in a single step. organic-chemistry.org The development of rhodium-catalyzed [5+1]-cycloaddition reactions also opens new pathways for creating spiro-fused oxazine-indoline structures from benzo[d]isoxazoles, indicating the versatility of this scaffold in complex chemical transformations. researchgate.net

Table 1: Modern Catalytic Systems for Isoxazole and Benzo[d]isoxazole Synthesis
Catalyst/Reagent TypeReaction TypeAdvantagesReference
Palladium (Pd)C-H Activation / [4+1] AnnulationDirect functionalization, construction of C-C and C=N bonds simultaneously. researchgate.net
Copper (Cu)[3+2] Cycloaddition, Intramolecular CyclizationWidely used, effective for cycloadditions and one-pot procedures. rsc.orgorganic-chemistry.orgthieme-connect.com
Gold (Au)CycloisomerizationHigh yields under mild conditions for substituted isoxazoles. organic-chemistry.org
Hypervalent IodineIntramolecular Oxidative CycloadditionLow-toxicity, environmentally benign, efficient for fused systems. mdpi.com
Rhodium (Rh)[5+1] CycloadditionFormation of complex spirocyclic compounds. researchgate.net

Development of Sustainable and Green Chemistry Approaches in this compound Chemistry

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. ijpsonline.comdntb.gov.ua For this compound and its analogs, future synthetic strategies will aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. eurekaselect.comresearchgate.net

Microwave-assisted synthesis is a key green technology that can dramatically reduce reaction times and improve yields for isoxazole synthesis. nih.goveurekaselect.comnih.gov This method is considered a sustainable technique for developing novel heterocyclic scaffolds. eurekaselect.comresearchgate.net Ultrasound-assisted synthesis is another environmentally benign method that can promote reactions without the need for catalysts, offering advantages like mild conditions and high yields. nih.gov

The use of greener solvents, such as water or ionic liquids, is also a major focus. ijpsonline.comdntb.gov.ua Developing reactions that can proceed in aqueous media is highly desirable. Additionally, the use of heterogeneous and recyclable catalysts, such as silica (B1680970) gel-supported catalysts or graphene oxide, aligns with green chemistry principles by simplifying product purification and reducing catalyst waste. ijpsonline.comdntb.gov.ua Continuous flow synthesis offers a safer, more scalable, and efficient alternative to traditional batch processing for producing oxazole (B20620) derivatives. ijpsonline.com

Table 2: Green Chemistry Approaches in Isoxazole Synthesis
ApproachDescriptionBenefitsReference
Microwave-Assisted SynthesisUsing microwave irradiation to heat reactions.Faster reaction rates, higher yields, cleaner reactions. nih.goveurekaselect.comresearchgate.net
Ultrasound-Assisted SynthesisEmploying ultrasonic waves to promote chemical reactions.Mild conditions, high yields, shorter reaction times, often catalyst-free. nih.gov
Use of Green SolventsReplacing hazardous organic solvents with water, ionic liquids, or deep-eutectic solvents.Reduced toxicity and environmental impact. ijpsonline.comdntb.gov.ua
Heterogeneous CatalysisUtilizing solid-supported catalysts that are easily separated from the reaction mixture.Catalyst recyclability, simplified purification, reduced waste. ijpsonline.comdntb.gov.ua
Continuous Flow SynthesisPerforming reactions in a continuous stream rather than in a batch.Enhanced safety, scalability, and efficiency. ijpsonline.com

Contribution of this compound Research to the Broader Field of Heterocyclic Chemistry

Research into this compound and its derivatives contributes significantly to the broader field of heterocyclic chemistry. crimsonpublishers.com Heterocyclic compounds, particularly those containing nitrogen and oxygen, are fundamental to medicinal chemistry and materials science. rsc.org The development of novel synthetic methods for substituted benzo[d]isoxazoles expands the synthetic chemist's toolbox, enabling the creation of new molecular architectures. nih.gov

The isoxazole ring is not only a key pharmacophore but also a versatile synthetic intermediate that can be converted into other important functional groups like β-hydroxy ketones and γ-amino alcohols. researchgate.net Therefore, new methods for synthesizing and functionalizing benzo[d]isoxazoles also provide access to a wider range of acyclic and heterocyclic compounds.

By exploring the chemical space around the this compound scaffold, researchers can identify new bioactive molecules for various therapeutic targets. nih.gov This work helps to elucidate the structure-activity relationships of the benzo[d]isoxazole class of compounds, providing valuable data for the rational design of future drugs. rsc.orgresearchgate.net Ultimately, the study of specific molecules like this compound drives innovation across heterocyclic chemistry, from fundamental synthetic methodology to applied drug discovery. rsc.org

Q & A

Q. Basic

  • 1H/13C-NMR : Key for identifying methyl (δ ~2.77 ppm) and aromatic protons (δ 6.99–8.00 ppm), with bromine-induced deshielding effects .
  • IR Spectroscopy : Confirms NH stretches (~3364 cm⁻¹) and C-Br bonds (~533 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Validates molecular ion peaks (e.g., M+1 at m/z 464 for analogs) .
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N within ±0.4% of theoretical values) .

How can researchers address discrepancies in elemental analysis or spectral data during characterization?

Advanced
Discrepancies (e.g., C: 57.03% found vs. 56.43% calculated) may arise from incomplete purification or hygroscopic intermediates. Mitigation strategies include:

  • Repeating recrystallization in anhydrous ethanol .
  • Cross-validating with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
  • Using 2D-NMR (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations .

What strategies enhance regioselectivity during bromination of benzo[d]isoxazole derivatives?

Q. Advanced

  • Directing Groups : Electron-donating groups (e.g., methyl at the 3-position) direct bromine to the 5-position via resonance stabilization .
  • Solvent Effects : Polar aprotic solvents (e.g., acetic acid) stabilize transition states for electrophilic substitution .
  • Catalysis : Lewis acids like FeCl₃ can enhance selectivity in heteroaromatic systems .

How can microwave-assisted synthesis improve yield and efficiency in preparing this compound?

Advanced
Microwave irradiation accelerates cyclization by reducing reaction times (from hours to minutes) and improving energy efficiency. For example, heating at 100°C for 1 hour under microwave conditions achieves >85% yield in DMSO, compared to 12–24 hours conventionally . Real-time monitoring via TLC (ethyl acetate/hexane, 1:1) ensures reaction completion .

What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Q. Advanced

  • Exothermic Reactions : Bromination steps may require controlled cooling to prevent runaway reactions.
  • Purification Bottlenecks : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for large batches .
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.5 equivalents of 3-nitrobenzaldehyde) to minimize unreacted intermediates .

How do substitution reactions at the bromine position influence the compound’s bioactivity or further derivatization?

Advanced
Bromine serves as a versatile handle for cross-coupling (e.g., Suzuki-Miyaura with boronic acids or Sonogashira with terminal alkynes). Palladium catalysts (e.g., Pd(PPh₃)₄) and co-catalysts (CuI) enable C-C bond formation at mild temperatures (60–80°C), yielding pharmacologically relevant analogs . Secondary amines can displace bromine under basic conditions (e.g., K₂CO₃ in DMF), expanding structural diversity .

What computational or modeling approaches support the design of derivatives based on this compound?

Q. Advanced

  • DFT Calculations : Predict regioselectivity in electrophilic substitutions by analyzing charge distribution .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthetic targets .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with biological activity .

How can researchers validate the stability of this compound under storage or experimental conditions?

Q. Advanced

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Light Sensitivity Testing : Expose to UV light (254 nm) to assess photolytic decomposition .
  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (>150°C for most benzoisoxazoles) .

What are the key considerations for designing bioactivity studies using this compound?

Q. Advanced

  • Solubility : Use co-solvents like DMSO (≤5% v/v) to maintain biocompatibility in cell-based assays .
  • Metabolic Stability : Assess hepatic microsome clearance rates to predict in vivo half-life .
  • Toxicity Profiling : Screen for off-target effects (e.g., hERG inhibition) early in development .

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